molecular formula C23H23N5O2 B2584997 3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1428364-11-7

3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No.: B2584997
CAS No.: 1428364-11-7
M. Wt: 401.47
InChI Key: BLPNJTKFXMOTLI-UHFFFAOYSA-N
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Description

3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide (CAS 1428364-11-7) is a synthetic small molecule with a molecular formula of C23H23N5O2 and a molecular weight of 401.46 g/mol . This compound belongs to the chemical class of phthalazin-1-one derivatives, a scaffold recognized in medicinal chemistry for its diverse biological potential . The core phthalazin-1-one structure is a valuable heterocyclic system in organic synthesis and pharmaceutical research . Patents and scientific literature indicate that structurally related phthalazinone derivatives have been investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair . Such inhibitors are of significant research interest for their potential to induce synthetic lethality in cancer cells with specific DNA repair deficiencies, such as those harboring BRCA1 or BRCA2 mutations . Consequently, this compound serves as a crucial intermediate or reference standard for researchers exploring novel oncology therapies, targeted cancer mechanisms, and DNA damage response pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to comply with all applicable local and federal regulations regarding the handling and use of this chemical.

Properties

IUPAC Name

3-cyano-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c24-15-17-6-5-7-18(14-17)22(29)25-16-21-19-8-1-2-9-20(19)23(30)28(26-21)13-12-27-10-3-4-11-27/h1-2,5-9,14H,3-4,10-13,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPNJTKFXMOTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves multiple steps:

  • Formation of Intermediate Phthalazinone: : Begin with the cyclization of hydrazine with phthalic anhydride to form 4-oxo-3,4-dihydrophthalazin-1(2H)-one.

  • Alkylation Step: : The intermediate is then alkylated using 2-(pyrrolidin-1-yl)ethyl chloride to introduce the pyrrolidine group.

  • Formation of Benzamide Derivative: : The final step involves the coupling of the alkylated intermediate with 3-cyanobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

In industrial settings, large-scale production of this compound may be achieved through optimized reaction conditions. This involves the use of continuous flow reactors to improve yield and reduce reaction time, as well as the careful control of temperature and pH to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions, including:

  • Oxidation: : Potentially transforming the phthalazinone moiety.

  • Reduction: : Targeting the cyano or carbonyl groups.

  • Substitution: : Particularly nucleophilic substitutions at the benzamide or phthalazinone sites.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Like lithium aluminum hydride or sodium borohydride.

  • Nucleophiles: : Examples include ammonia, amines, or hydroxide ions.

Major Products Formed

The major products depend on the type of reaction. For instance:

  • Oxidation: : May yield carboxylated derivatives.

  • Reduction: : Could produce amines or alcohols.

  • Substitution: : New functionalized derivatives at various sites.

Scientific Research Applications

3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is widely utilized in multiple fields:

Chemistry

  • Used as a building block for synthesizing complex organic molecules.

  • Applied in studying the reactivity of phthalazinone derivatives.

Biology

  • Serves as a ligand in binding studies involving enzymes or receptors.

  • Employed in the design of bioactive compounds for various biological assays.

Medicine

  • Explored as a potential therapeutic agent due to its unique chemical structure.

  • Investigated for its pharmacokinetic properties and interactions with biological targets.

Industry

  • Used in the development of novel materials with specific properties.

  • Applied in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The pyrrolidine and benzamide moieties enable the molecule to form hydrogen bonds, van der Waals interactions, and hydrophobic contacts, influencing the biological activity. The cyano group can also participate in nucleophilic attacks, affecting the mechanism.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with SzR-109

Feature Target Compound SzR-109
Core Structure Phthalazinone Quinoline
Pyrrolidinyl Substituent 2-(pyrrolidin-1-yl)ethyl at position 3 2-(pyrrolidin-1-yl)ethyl at position 2
Additional Groups Cyano-benzamide Morpholinomethyl, hydroxyl
Bioactivity Not reported in evidence Immunomodulatory (U937 cell stimulation)

Chromene-Based Cyanoacetamide Derivatives ()

Example Compounds: 2-Cyano-N-cyclohexyl-acetamide (3c), N-Benzyl-2-cyano-acetamide (3d), and others.

  • Core Structure: Chromene (vs. phthalazinone).
  • Substituents: Cyanoacetamide groups (shared with the target’s benzamide-cyano motif).
  • Key Differences: The chromene core lacks the nitrogen-rich phthalazinone system, which could reduce hydrogen-bonding capacity or metabolic stability.

Table 2: Substituent Comparison with Chromene Derivatives

Compound Core Cyano Group Position Amide Substituent
Target Compound Phthalazinone Benzamide meta-position N-((4-oxo-phthalazin-1-yl)methyl)
3c () Chromene Acetamide α-position Cyclohexyl
3d () Chromene Acetamide α-position Benzyl

Chromenone-Pyrazolo Pyrimidine Hybrids ()

Example Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Core Structure: Chromenone-pyrazolo pyrimidine (vs. phthalazinone).
  • Substituents: Fluorophenyl, pyrazolo pyrimidine, and isopropylbenzamide (distinct from the target’s pyrrolidinylethyl and cyano-benzamide).
  • Physicochemical Data : Melting point 175–178°C; molecular weight 589.1 g/mol .

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